molecular formula C27H28O5 B3368187 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside CAS No. 20590-53-8

1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside

Cat. No.: B3368187
CAS No.: 20590-53-8
M. Wt: 432.5 g/mol
InChI Key: NRPUJUCGRNWUOE-ZFFYZDHPSA-N
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Description

This compound is a protected derivative of α-D-xylofuranose, featuring two key functional groups:

  • 1,2-O-Isopropylidene: A cyclic acetal protecting group that stabilizes the furanose ring’s anomeric center and locks the sugar in a specific conformation.
  • 5-O-Triphenylmethyl (Trityl): A bulky, lipophilic group that protects the primary hydroxyl group, enhances solubility in organic solvents, and provides steric hindrance to direct regioselective reactions .

Its synthetic utility lies in carbohydrate chemistry, particularly in nucleoside analog synthesis and as an intermediate for functionalized sugars.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUJUCGRNWUOE-ZFFYZDHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169287
Record name 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20590-53-8
Record name 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20590-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on xylose. The xylose derivative is then reacted with isopropylidene and triphenylmethyl chloride under controlled conditions to introduce the desired substituents. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the isopropylidene and triphenylmethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation to 3-Keto Derivative

The primary hydroxyl group at C-3 of 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranoside undergoes selective oxidation using dimethyl sulfoxide (DMSO) and acetic anhydride . This reaction yields 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-erythro-pentofuranos-3-ulose (3-keto derivative) .

Key Observations:

  • The reaction proceeds under mild conditions, preserving the isopropylidene and triphenylmethyl protecting groups.

  • The 3-keto intermediate is critical for further functionalization, such as oximation or reduction.

Oximation and Reduction to 3-Amino Derivative

The 3-keto derivative reacts with hydroxylamine to form an oxime, which is subsequently reduced using lithium aluminium hydride (LiAlH4) . This two-step sequence produces 3-amino-3-deoxy-1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-ribofuranose .

Reaction Pathway:

  • Oximation :

    • Reagents: Hydroxylamine hydrochloride, pyridine.

    • Product: Oxime intermediate (isolated as a stable crystalline compound).

  • Reduction :

    • Reagents: LiAlH4 in tetrahydrofuran (THF).

    • Outcome: Stereoselective reduction yields the 3-amino sugar derivative.

Significance:

  • The amino sugar product is a precursor to bioactive molecules, such as antibiotics and glycosidase inhibitors.

Reduction to Ribofuranose Derivative

Direct reduction of the 3-keto derivative with sodium borohydride (NaBH4) affords 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-ribofuranose .

Key Data:

Reaction StepReagents/ConditionsProductYield
Reduction of 3-ketoNaBH4 in methanol, 0°C to RTRibofuranose derivativeHigh

Hydrolysis to Free Sugars

Acid-catalyzed hydrolysis of protected derivatives removes the isopropylidene and triphenylmethyl groups, yielding free sugars:

  • 3-Amino-3-deoxy-D-ribose hydrochloride : Produced via hydrolysis of the 3-amino derivative using HCl .

  • D-Ribose : Obtained from hydrolysis of the ribofuranose derivative .

Conditions:

  • Reagents : Dilute HCl or H2SO4, aqueous methanol.

  • Temperature : Reflux conditions (70–80°C).

Research Implications

  • Synthetic Utility : The compound’s reactivity at C-3 enables modular synthesis of rare sugars and their analogs.

  • Biological Relevance : Derivatives like 3-amino-3-deoxy-D-ribose are precursors to nucleoside antibiotics (e.g., puromycin) .

  • Protecting Group Strategy : The triphenylmethyl group at O-5 ensures regioselective reactions while maintaining steric protection .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H28O5
  • Molecular Weight : 432.516 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 562.9 °C at 760 mmHg
  • Flash Point : 294.2 °C

The compound features a furanose ring structure with isopropylidene and triphenylmethyl groups, which contribute to its stability and reactivity in various chemical environments .

Ligand Chemistry

1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside acts as a chelating ligand in coordination chemistry. It forms stable complexes with metal ions, which are critical for catalysis and material science. The compound's ability to coordinate through both the oxygen and carbon atoms of the furanose ring allows it to stabilize metal centers effectively, leading to enhanced catalytic activity in various reactions .

Synthesis of Organotin Compounds

This compound is used as a precursor in the synthesis of organotin derivatives, which are significant in organic synthesis and material science. The stannylated derivatives formed from this compound have shown potential in nucleophilic substitution reactions, enabling the formation of complex organic molecules. For example, reactions involving Ph3SnLi with this sugar derivative yield stannylated products that can be further manipulated to create diverse chemical entities .

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a protective group for hydroxyl functionalities during multi-step syntheses. The triphenylmethyl (trityl) group is particularly useful due to its stability under various reaction conditions, allowing for selective deprotection at later stages of synthesis . This application is crucial for the synthesis of glycosides and oligosaccharides.

Biological Studies

Research has indicated that derivatives of 1,2-O-isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside exhibit biological activities that may be exploited in medicinal chemistry. Investigations into its interactions with biological systems are ongoing, particularly regarding its role as a potential drug candidate or as a tool for studying carbohydrate-protein interactions .

Case Study 1: Coordination Complexes

A study demonstrated the formation of coordination complexes using 1,2-O-isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside with various transition metals. These complexes exhibited enhanced catalytic properties in oxidation reactions, showcasing the compound's utility as a ligand in catalytic applications .

Case Study 2: Synthesis of Stannylated Carbohydrates

Research involving this compound revealed its effectiveness in synthesizing stannylated carbohydrates through nucleophilic substitution reactions. The resulting stannylated products were characterized and tested for their reactivity in subsequent organic transformations, highlighting their potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include glycosylation pathways, metabolic pathways, and signaling pathways.

Comparison with Similar Compounds

Structural and Conformational Insights

  • Ring Puckering: The isopropylidene group rigidifies the furanose ring into a C3-endo conformation, as inferred from puckering coordinate analysis . Bulkier groups (e.g., trityl) may slightly distort the ring, altering reactivity.
  • Spectroscopic Confirmation: ¹H/¹³C NMR: Trityl-protected compounds show aromatic proton resonances at δ 7.2–7.5 ppm, while tosyl derivatives exhibit distinct methyl singlet (δ ~2.4 ppm) and aromatic peaks (δ 7.7–7.9 ppm) . HRMS: Used to confirm molecular weights (e.g., [M+Na]⁺ peaks for phosphono derivatives ).

Stability and Reactivity Trends

  • Acid Sensitivity : The isopropylidene group is cleaved under mild acidic conditions (e.g., 80% acetic acid), whereas the trityl group requires weaker acids (e.g., 0.1 M HCl in MeOH) .
  • Thermal Stability : Trityl derivatives decompose above 200°C, while tosyl analogs are stable up to 150°C .

Biological Activity

1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside (CAS Number: 20590-53-8) is a carbohydrate derivative with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC27H28O5
Molecular Weight432.508 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point562.9 ± 45.0 °C
Flash Point294.2 ± 28.7 °C
LogP7.09

Antioxidant Properties

Research indicates that compounds similar to 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside exhibit significant antioxidant properties. For instance, studies on related furan derivatives suggest they can mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase (CAT) .

Cytotoxicity and Therapeutic Potential

Preliminary studies have indicated that certain glycosides can exhibit cytotoxic effects on cancer cell lines. For example, derivatives of xylofuranose have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation . The triphenylmethyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects.

Case Studies

  • Hepatoprotective Effects : A study investigating the hepatoprotective effects of furan derivatives indicated that these compounds could reduce liver oxidative injury in animal models . While direct evidence for 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside is lacking, its structural similarity to protective agents suggests it may have similar effects.
  • Anticancer Activity : In vitro studies on xylo-derived compounds have shown promise in inhibiting the proliferation of cancer cells. The mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis .

Q & A

Q. How does the choice of protecting groups influence downstream reactivity in multi-step syntheses?

  • Methodology : The trityl group’s bulkiness hinders nucleophilic attacks at the 5-position but may limit access to certain reagents (e.g., Grignard reagents). Comparative studies with smaller groups (e.g., TBDMS) assess trade-offs between stability and reactivity. Kinetic studies under catalytic hydrogenation (for deprotection) further clarify compatibility .

Methodological Considerations

  • Data Analysis : Use MestReNova for NMR peak integration and assign stereochemistry via NOESY correlations.
  • Process Optimization : Apply design of experiments (DoE) to screen variables (temperature, stoichiometry) in parallel reactors.
  • Safety Protocols : Handle NaH and trityl chloride in gloveboxes due to moisture sensitivity and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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